N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound that features a variety of functional groups, including a thiazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Introduction of the Fluorophenyl Group: Using a nucleophilic aromatic substitution reaction to introduce the 4-fluorophenyl group.
Acetamide Formation: Reacting the intermediate with acetic anhydride to form the acetamide moiety.
Cyclohexenyl Ethyl Group Addition: Adding the cyclohexenyl ethyl group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide” may confer unique properties such as increased binding affinity or specificity for certain biological targets, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c22-16-6-8-17(9-7-16)24-20(27)14-29-21-25-18(13-28-21)12-19(26)23-11-10-15-4-2-1-3-5-15/h4,6-9,13H,1-3,5,10-12,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSGMOTBNJJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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